![molecular formula C15H22N4O2 B5513923 3-hydroxy-4-methyl-1-(1,2,5-trimethyl-4-piperidinyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5513923.png)
3-hydroxy-4-methyl-1-(1,2,5-trimethyl-4-piperidinyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines can involve various methods, including the condensation of 4-piperidinones with malononitrile and 5-pyrazolones, resulting in substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans. This method demonstrates the flexibility and complexity of synthesizing such molecules, highlighting the importance of catalysts and reaction conditions (Shestopalov et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives, including the compound , often involves detailed analysis through techniques like X-ray diffraction. This allows for the understanding of tautomeric forms and the stabilization of these molecules through intramolecular hydrogen bonding and the delocalization of charge, providing insights into their chemical behavior and reactivity (Buzykin et al., 2014).
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridines participate in various chemical reactions, showcasing their reactivity and potential for functionalization. The reactions can include condensation, cyclization, and interaction with different reagents to produce a wide range of derivatives with diverse functional groups. This versatility is crucial for the development of new materials and biologically active compounds (Mekheimer et al., 1997).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-b]pyridines, such as solubility, melting points, and stability, can vary significantly depending on their specific substitutions and structural features. These properties are essential for determining their suitability in various applications, from materials science to pharmaceuticals. Studies on specific derivatives provide valuable data for understanding the physical characteristics of these compounds (El-Menyawy et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, tautomerism, and the ability to undergo various chemical transformations, are pivotal for the application of pyrazolo[3,4-b]pyridines. Their interaction with different chemical reagents, ability to form stable structures, and participation in forming complex molecular systems are of particular interest for synthetic chemistry and drug development (Gubaidullin et al., 2014).
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- Synthesis of Functionalized Pyridines : The compound is utilized in the synthesis of functionalized 4H-pyrano[3,2-c]pyridines, demonstrating its utility in chemical reactions to create complex molecular structures (Mekheimer, Mohamed, & Sadek, 1997).
- Formation of Benzopyranylamine Compounds : It's involved in the formation of benzopyranylamine compounds, which have shown anti-tumor activity against various cancer cell lines (Jurd, 1996).
Biological and Pharmaceutical Research
- Antitumor Activity : Some derivatives exhibit significant antitumor activity, showing potential as chemotherapeutic agents (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).
- Antimicrobial Properties : Certain derivatives have been synthesized and shown significant biological activity against a variety of microorganisms, suggesting potential use in antimicrobial therapies (Suresh, Lavanya, & Rao, 2016).
Tautomerism and Structural Studies
- Structural Analysis : The tautomeric structure of certain derivatives, including their crystal and solution forms, has been analyzed, contributing to a deeper understanding of their chemical properties (Buzykin, Gubaidullin, Nabiullin, & Saifina, 2014).
Chemical Interactions and Characterizations
- Molecular Interaction Studies : Research on the molecular interactions of similar compounds with cannabinoid receptors has provided insights into their binding properties and potential therapeutic applications (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Potential in Device Applications
- Optoelectronic Applications : Derivatives of similar structures have been explored for their use in optoelectronic applications, particularly in the development of devices showing photovoltaic properties (El-Menyawy, Zedan, & Nawar, 2019).
Propriétés
IUPAC Name |
4-methyl-1-(1,2,5-trimethylpiperidin-4-yl)-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-8-5-12(20)16-14-13(8)15(21)17-19(14)11-6-10(3)18(4)7-9(11)2/h5,9-11H,6-7H2,1-4H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFIEUFRENOXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)N2C3=C(C(=CC(=O)N3)C)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(1,2,5-trimethylpiperidin-4-yl)-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

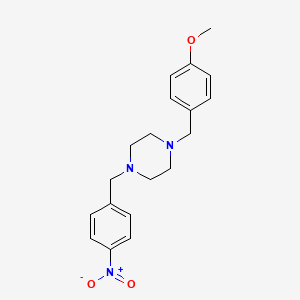
![7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5513850.png)
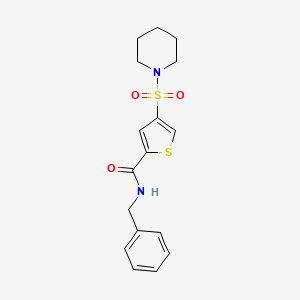
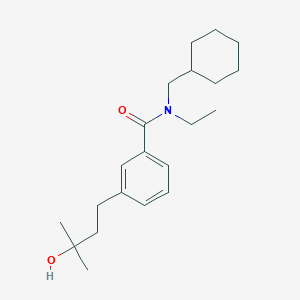

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5513863.png)

![1,9-dimethyl-10-oxo-N-(2-thienylmethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5513891.png)
![N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B5513893.png)
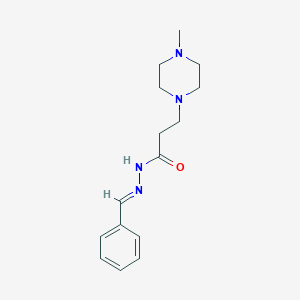
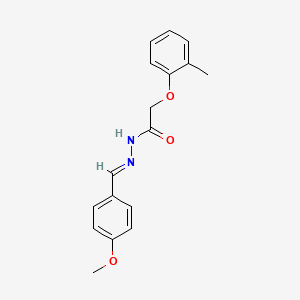
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5513914.png)

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5513929.png)